N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution Reactions:
Acylation: The final step involves the acylation of the piperazine derivative with 2-ethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of functional groups or the addition of hydrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce simpler amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic effects on the central nervous system.
Industry: Used in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
- N-(2-ethylphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide
Uniqueness
The presence of the 4-fluorophenyl group in N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide may confer unique pharmacological properties compared to its analogs, potentially affecting its binding affinity and selectivity for specific molecular targets.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-2-16-5-3-4-6-19(16)22-20(25)15-23-11-13-24(14-12-23)18-9-7-17(21)8-10-18/h3-10H,2,11-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVTWQDXJLCUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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